molecular formula C15H20BrNO3 B13488326 tert-Butyl 7-bromo-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-Butyl 7-bromo-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B13488326
M. Wt: 342.23 g/mol
InChI Key: YVYVZNNZMKJWBU-UHFFFAOYSA-N
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Description

tert-Butyl 7-bromo-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-bromo-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps:

    Methoxylation: The addition of a methoxy group at the 6th position.

    Formation of the tert-butyl ester: This step involves the esterification of the carboxylic acid group with tert-butyl alcohol.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-bromo-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate: can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for carbon-carbon bond formation).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

tert-Butyl 7-bromo-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which tert-Butyl 7-bromo-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the bromine atom at the 7th position.

    tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the methoxy group at the 6th position.

    tert-Butyl 7-bromo-6-methoxyisoquinoline-2(1H)-carboxylate: Lacks the dihydro component.

Uniqueness

The presence of both the bromine atom and the methoxy group in tert-Butyl 7-bromo-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate imparts unique chemical properties, such as increased reactivity and potential biological activity. These features make it a valuable compound for research and development in various scientific disciplines.

Properties

Molecular Formula

C15H20BrNO3

Molecular Weight

342.23 g/mol

IUPAC Name

tert-butyl 7-bromo-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-6-5-10-8-13(19-4)12(16)7-11(10)9-17/h7-8H,5-6,9H2,1-4H3

InChI Key

YVYVZNNZMKJWBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)Br)OC

Origin of Product

United States

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